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Compound of Interest

Compound Name: NU-7031

Cat. No.: B1684132 Get Quote

Executive Summary: The Structural Probe
NU-7031 is a synthetic small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK), a

central regulator of the Non-Homologous End Joining (NHEJ) pathway.[1][2] Unlike its more

clinically potent analogues (e.g., NU-7441, NU-7026) which are based on a chromen-4-one

scaffold, NU-7031 utilizes a coumarin (chromen-2-one) scaffold.

This structural distinction makes NU-7031 a critical "molecular ruler" in structure-activity

relationship (SAR) studies. It maps the tolerance of the DNA-PKcs ATP-binding pocket for

isomeric scaffold modifications.[3] While its biochemical potency (

) is lower than the nanomolar efficacy of NU-7441, understanding NU-7031 is essential for
researchers designing next-generation inhibitors that exploit specific hydrophobic regions
within the kinase domain.

Molecular Mechanism of Action
Target Specificity: The DNA-PKcs ATP Pocket
NU-7031 functions as a reversible, ATP-competitive inhibitor. It targets the catalytic subunit of

the DNA-PK complex (DNA-PKcs), a member of the PI3K-related kinase (PIKK) family.

Binding Mode: NU-7031 occupies the ATP-binding cleft of DNA-PKcs.

Scaffold Interaction: The coumarin core mimics the adenine ring of ATP, forming hydrogen

bonds with the hinge region of the kinase.
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The "Frozen Complex" Effect: By blocking ATP hydrolysis, NU-7031 prevents the

autophosphorylation of DNA-PKcs (specifically at Ser2056 and Thr2609 clusters). Without

this phosphorylation, DNA-PKcs cannot undergo the conformational change required to

dissociate from the DNA double-strand break (DSB). This results in a "frozen" synaptic

complex that blocks access for downstream repair factors like Artemis and XRCC4-Ligase

IV.

Pathway Inhibition: Non-Homologous End Joining
(NHEJ)
The primary biological consequence of NU-7031 exposure is the abrogation of DSB repair.

DOT Diagram: The Blockade of NHEJ by NU-7031
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Caption: NU-7031 competes with ATP, preventing autophosphorylation and locking DNA-PKcs

on DNA ends.
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Pharmacology & Comparative Data[4]
NU-7031 is best understood in comparison to its "sister" compounds from the Newcastle

University series. The shift from Chromen-4-one (NU-7441) to Chromen-2-one (NU-7031)

results in a significant potency drop, highlighting the sensitivity of the binding pocket to the

position of the carbonyl group and oxygen within the heterocycle.

Table 1: Comparative Profile of Newcastle DNA-PK Inhibitors

Compound Scaffold Type Target
IC50 (Cell-
Free)

Primary Utility

NU-7031
Coumarin

(Chromen-2-one)
DNA-PK 1.7 μM

SAR Mapping /

Structural Probe

NU-7441 (KU-

57788)
Chromen-4-one DNA-PK

0.014 μM (14

nM)

Clinical

Candidate /

Potent Probe

NU-7026 Chromen-4-one DNA-PK 0.23 μM
First-Generation

Tool

NU-7163 Chromen-4-one DNA-PK 0.19 μM Radiosensitizer

Data Source: Payne et al., Bioorg.[3] Med. Chem. Lett. 2010 [1].[3][4]

Experimental Protocols
To validate NU-7031 activity, researchers must account for its micromolar potency. Do not use

nanomolar concentrations (effective for NU-7441) as they will yield false negatives with NU-
7031.

Protocol A: In Vitro DNA-PK Kinase Assay
Objective: Quantify inhibition of phosphate transfer to a p53-derived peptide substrate.

Reagents:

Purified DNA-PKcs/Ku70/80 complex.
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Substrate: Biotinylated p53 peptide (Glu-Pro-Pro-Leu-Ser-Gln-Glu-Ala-Phe-Ala-Asp-Leu-Trp-

Lys-Lys).

Radiolabeled ATP (

-32P-ATP) or ADP-Glo reagent.

Workflow:

Preparation: Dilute NU-7031 in DMSO. Prepare a serial dilution range (e.g., 0.1 μM to 100

μM).

Incubation: Mix DNA-PK enzyme complex with NU-7031 for 10 minutes on ice.

Activation: Add DNA (calf thymus DNA fragments) to activate the kinase.

Reaction: Add ATP mix and Substrate. Incubate at 30°C for 10–20 minutes.

Termination: Stop reaction with 30% acetic acid (radioactive) or ADP-Glo stop buffer.

Detection: Measure incorporated 32P via scintillation counting or luminescence.

Analysis: Plot % Activity vs. Log[NU-7031]. Calculate IC50 using non-linear regression

(Sigmoidal dose-response).

Protocol B: Clonogenic Survival Assay
(Radiosensitization)
Objective: Demonstrate that NU-7031 sensitizes cells to Ionizing Radiation (IR) by blocking

repair.

DOT Diagram: Clonogenic Assay Workflow
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Caption: Workflow to determine the Dose Enhancement Factor (DEF) mediated by NU-7031.

Critical Steps for Success:

Drug Concentration: Because NU-7031 has an IC50 of 1.7 μM, use a concentration of 5–10

μM in cell culture to ensure complete inhibition of cellular DNA-PK. (Contrast this with NU-

7441 where 0.5 μM is sufficient).

Timing: Pre-incubate for 1 hour to ensure nuclear uptake before inducing damage.

Controls: Include a DMSO-only control and a DMSO+IR control.

Readout: A "shoulder" reduction in the survival curve indicates successful NHEJ inhibition.

Structural Biology Insight: Why NU-7031 Matters
While less potent than NU-7441, NU-7031 provided the critical proof that the chromen-2-one

(coumarin) scaffold can bind the DNA-PKcs active site, albeit with reduced affinity compared to

the chromen-4-one.

The Shift: Moving the carbonyl oxygen from position 4 (NU-7441) to position 2 (NU-7031)

alters the hydrogen bonding network with the kinase hinge region.

Implication: This data helps computational chemists refine docking models. If a derivative

retains potency despite this scaffold hop, it suggests the binding is driven by hydrophobic

interactions of the pendant groups (e.g., dibenzothiophene or morpholine moieties) rather

than solely the core hydrogen bonds.
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MedChemExpress.NU-7031 Product Datasheet & Biological Activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1684132?utm_src=pdf-body
https://www.benchchem.com/product/b1684132?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/search.html?q=DNA-PK%20inhibitor&ft=&fa=&fp=
https://www.bocsci.com/tag/dna-pk-129.html
https://www.medchemexpress.cn/mce_publications/20472428.html
https://www.medchemexpress.cn/mce_publications/20472428.html
https://www.medchemexpress.cn/cas/79105-88-7.html
https://www.benchchem.com/product/b1684132#nu-7031-dna-pk-inhibitor-mechanism-of-action
https://www.benchchem.com/product/b1684132#nu-7031-dna-pk-inhibitor-mechanism-of-action
https://www.benchchem.com/product/b1684132#nu-7031-dna-pk-inhibitor-mechanism-of-action
https://www.benchchem.com/product/b1684132#nu-7031-dna-pk-inhibitor-mechanism-of-action
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684132?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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